molecular formula C13H16N2 B13537458 2-(2-Methylquinolin-4-yl)propan-2-amine

2-(2-Methylquinolin-4-yl)propan-2-amine

Cat. No.: B13537458
M. Wt: 200.28 g/mol
InChI Key: KDDHORBTTASOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylquinolin-4-yl)propan-2-amine is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylquinolin-4-yl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylquinoline.

    Alkylation: The 2-methylquinoline undergoes alkylation with a suitable alkylating agent, such as 2-bromo-2-methylpropane, in the presence of a base like potassium carbonate.

    Amine Introduction: The resulting intermediate is then treated with ammonia or an amine source to introduce the amine group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylquinolin-4-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methylquinolin-4-yl)propan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylquinolin-4-yl)propan-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: The parent compound, lacking the amine group.

    4-Aminoquinoline: Known for its antimalarial activity.

    2-Chloro-8-methylquinoline: Another derivative with potential biological activity.

Uniqueness

2-(2-Methylquinolin-4-yl)propan-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinoline derivatives. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-(2-methylquinolin-4-yl)propan-2-amine

InChI

InChI=1S/C13H16N2/c1-9-8-11(13(2,3)14)10-6-4-5-7-12(10)15-9/h4-8H,14H2,1-3H3

InChI Key

KDDHORBTTASOSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(C)(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.